molecular formula C23H28N2O4S2 B15078557 11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

Cat. No.: B15078557
M. Wt: 460.6 g/mol
InChI Key: MJIVWPMJAMEWQY-VXPUYCOJSA-N
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Description

Chemical Identity and Structural Features The compound 11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid (hereafter referred to by its IUPAC name) is a hybrid molecule comprising three key structural motifs:

Undecanoic acid backbone: An 11-carbon saturated fatty acid chain (C11H22O2) with a terminal carboxylic acid group .

Thiazolidinone core: A 1,3-thiazolidin-4-one ring system modified with a thioxo (S=) group at position 2 and a ketone at position 4 .

Indole-derived substituent: A 1-methyl-2-oxoindole moiety conjugated via a Z-configuration double bond to the thiazolidinone ring .

Its molecular formula is C23H28N2O4S2 (average mass: 460.607 g/mol), with a ChemSpider ID of 4704590 and RN 374541-12-5 . The Z-configuration of the indole-thiazolidinone linkage is critical for maintaining planar geometry, which may influence biological interactions .

The undecanoic acid backbone is associated with membrane disruption in fungi, while the thiazolidinone-indole system may enhance binding to microbial targets .

Properties

Molecular Formula

C23H28N2O4S2

Molecular Weight

460.6 g/mol

IUPAC Name

11-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C23H28N2O4S2/c1-24-17-13-10-9-12-16(17)19(21(24)28)20-22(29)25(23(30)31-20)15-11-7-5-3-2-4-6-8-14-18(26)27/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,26,27)/b20-19-

InChI Key

MJIVWPMJAMEWQY-VXPUYCOJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O

Origin of Product

United States

Biological Activity

The compound 11-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is a derivative of thiazolidinone and indole, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C24H30N2O4S2
  • Key Functional Groups : Indole moiety, thiazolidinone ring, undecanoic acid chain.

Antibacterial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. A study involving various derivatives demonstrated that several thiazolidinone compounds showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.56 to 12.50 μM for the most active compounds .

CompoundMIC (μM)MBC (μM)
Compound 190.56 - 12.502.08 - 16.67
Compound 97.68 - 30.7415.37 - 61.48

The structure–activity relationship (SAR) suggested that modifications in the indole and thiazolidinone structures significantly influenced their antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, certain derivatives of thiazolidinones have shown promising antifungal activity. For instance, one study reported that a related compound displayed MIC values between 2.31 and 4.33 μM against fungal strains .

CompoundMIC (μM)MFC (μM)
Compound X2.31 - 4.333.67 - 7.34
Compound Y4.00 - 32.048.01 - 64.09

These findings indicate that the presence of specific substituents on the indole or thiazolidinone rings can enhance antifungal activity .

Anticancer Activity

The anticancer potential of this compound class has also been explored extensively. Studies have shown that thiazolidinones can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

For example, a compound structurally related to This compound exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against human glioblastoma cells .

Cell LineIC50 (µg/mL)
U251 (Glioblastoma)<1.61
A431 (Skin Cancer)<1.98

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidinone derivatives:

  • Antibacterial Efficacy : A study reported the synthesis and evaluation of a series of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity correlated with specific structural features.
  • Antifungal Activity : Another investigation focused on the antifungal properties of a related compound against Candida species, demonstrating effective inhibition at low concentrations.
  • Anticancer Properties : In vitro studies on various cancer cell lines showed that certain derivatives could effectively inhibit cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs:

Indole-Thiazolidinone Hybrids
Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound 460.607 Undecanoic acid chain, methyl-indole Likely antifungal (inferred)
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 368.43 Hydroxyphenyl, methyl-indole Antibacterial (MIC: 4–16 µg/mL against S. aureus), Antifungal (MIC: 8–32 µg/mL against C. albicans)
(Z)-3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid 392.46 Benzoic acid, unsubstituted indole Broad-spectrum antimicrobial activity
(Z)-methyl 3-((3-(3-fluorophenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-6-methoxy-1H-indole-2-carboxylate (13) 471.48 Fluorophenyl, methoxy-indole Moderate activity against E. coli and A. niger

Key Observations :

  • The undecanoic acid chain in the target compound may enhance lipophilicity, improving membrane penetration compared to smaller analogs like 5b .
  • Methyl substitution on the indole nitrogen (as in the target compound and 5b) correlates with stronger antifungal activity compared to unsubstituted indoles .
Undecanoic Acid Derivatives
Compound Name Molecular Weight (g/mol) Structural Variation Biological Activity Reference
Target Compound 460.607 Thiazolidinone-indole conjugate Inferred membrane disruption
Undecanoic acid (C11:0) 186.29 Free fatty acid Antifungal (MIC: 64–128 µg/mL against T. rubrum), modulates fungal gene expression
11-(3-methyl-5-propylfuran-2-yl)-undecanoic acid (11M3) 308.46 Furan ring substituent Antioxidant, food preservative
11-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]undecanoic acid 474.62 Ethyl-indole substituent Not reported (structural analog)

Key Observations :

  • The thiazolidinone-indole system in the target compound likely confers target specificity (e.g., fungal enzymes) absent in simpler undecanoic acid derivatives like 11M3 .
  • Chain length: Undecanoic acid (C11) shows superior antifungal activity compared to shorter-chain analogs (e.g., capric acid, C10) due to optimized hydrophobic interactions .
Thiazolidinone-Based Antifungals
Compound Name Molecular Weight (g/mol) Core Structure Antifungal Target Reference
Target Compound 460.607 Thiazolidinone-indole-undecanoate Likely T. rubrum
5-Indolylmethylen-4-oxo-2-thioxothiazolidin-3-yl acetic acid 334.39 Acetic acid substituent Inhibits C. albicans biofilm formation
11-[(mercaptocarbonyl)oxy]undecanoic acid 260.35 Mercapto-ester Binds FabH protein (MIC: 2–8 µg/mL)

Key Observations :

  • The dual functionality of the target compound (undecanoic acid + thiazolidinone-indole) may enable synergistic mechanisms: membrane disruption (via C11 chain) and enzyme inhibition (via thiazolidinone-indole) .
  • FabH binding: Unlike the target compound, 11-[(mercaptocarbonyl)oxy]undecanoic acid exhibits high affinity for FabH, a bacterial fatty acid synthase, suggesting divergent targets despite structural overlap .

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